Enzymatic Recognition: 13.5-Fold Reduction in Phenylglycine N-Acetyltransferase Activity vs. L-Phenylglycine
H-Phg(4-Cl)-OH exhibits profoundly altered substrate recognition by phenylglycine N-acetyltransferase compared to its unsubstituted parent. This differential enzymatic processing is critical for applications where metabolic stability or biosynthetic pathway engineering is required [1].
| Evidence Dimension | Relative enzymatic activity (phenylglycine N-acetyltransferase) |
|---|---|
| Target Compound Data | 7.4 ± 0.1% (as DL-4-chlorophenylglycine racemate) |
| Comparator Or Baseline | L-2-Phenylglycine: 100% (reference standard) |
| Quantified Difference | 13.5-fold reduction (92.6% decrease) in relative activity |
| Conditions | ATP/PPi exchange assay; results are average of two independent experiments with triplicate samples per experiment |
Why This Matters
This 13.5-fold activity differential provides quantitative justification for selecting the 4-chloro derivative over unsubstituted phenylglycine when reduced enzymatic processing is the design objective—generic substitution would produce a 13.5-fold higher unintended metabolic liability.
- [1] TABLE 3. Substrate specificity of phenylglycine N-acetyltransferase: relative activity (%) for DL-4-chlorophenylglycine (7.4 ± 0.1%) vs. L-2-phenylglycine (100%). View Source
